

comparative analysis Ixazomib vs Impurity 1

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Compound Focus: Ixazomib Impurity 1

CAS No.: 1201903-02-7

Cat. No.: S874361

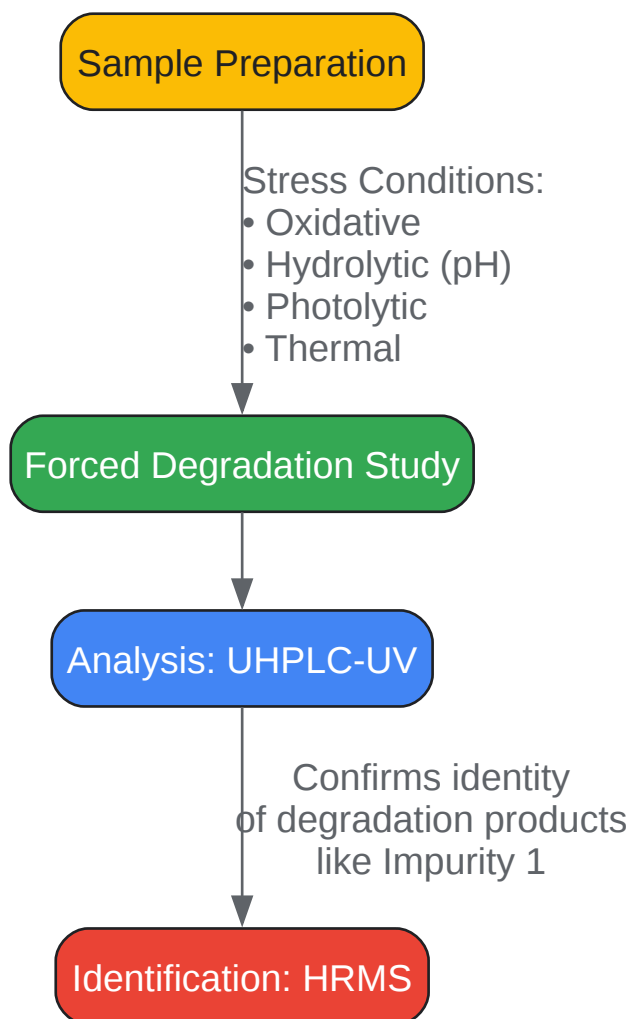
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Chemical & Analytical Comparison

The following table consolidates the key identifiers and properties of Ixazomib and Impurity 1.

Feature	Ixazomib (MLN2238)	Ixazomib Impurity 1
Chemical Name	N2-(2,5-Dichlorobenzoyl)-N-[(1R)-1-(dihydroxyboryl)-3-methylbutyl]glycinamide [1]	2,5-Dichloro-N-[2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl]benzamide [2] [3]
CAS Number	1072833-77-2 [3]	1201903-02-7 [2] [3]
Molecular Formula	C ₁₄ H ₁₉ BCl ₂ N ₂ O ₄ [4] [1] [3]	C ₂₄ H ₃₃ BCl ₂ N ₂ O ₄ [2]
Molecular Weight	361.03 g·mol ⁻¹ [4] [1] [3]	495.25 g·mol ⁻¹ [2]
Chemical Structure	Boronic acid [5] [1]	Boronic ester (a protected form) [2]
Role/Origin	Active drug substance; proteasome inhibitor [4] [5]	Synthesis intermediate; degradation product formed from the citrate prodrug [6] [2]

The experimental workflow for separation and identification is summarized in the diagram below:



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Experimental Protocol for Separation & Identification

You can implement the methodology from the recent forced degradation study to separate and quantify Ixazomib and its impurities [6].

- Analytical Method: **UHPLC-UV**
 - **Technique:** A **MS-compatible UHPLC-UV method** has been developed and validated for the simultaneous assay of Ixazomib and its degradation products [6].
 - **Quantification Range:**
 - **Ixazomib:** 2.50 - 100.00 µg/mL
 - **Impurity A & B:** 0.75 - 60.00 µg/mL

- **Impurity C:** 1.25 - 60.00 µg/mL [6]
- Sample Preparation via Forced Degradation
 - **Objective:** Subject Ixazomib (API or drug product) to stress conditions to generate impurities.
 - **Key Conditions:**
 - **Oxidative Stress:** Expose to oxidants. This is a primary pathway leading to **oxidative deboronation** [6].
 - **Hydrolytic Stress:** Study stability across acidic, neutral, and alkaline pH. Degradation is accelerated at **higher pH**, and hydrolysis of the amide bond is a principal pathway [6].
 - **Photolytic Stress:** Expose to light, to which Ixazomib is sensitive [6].
 - **Kinetics:** The degradation of Ixazomib in solution under these stresses follows **first-order kinetics** [6].
- Impurity Identification
 - **Technique: High-Resolution Mass Spectrometry (HRMS).**
 - **Application:** The UHPLC method is compatible with MS detection, allowing for the definitive identification of degradation products, including Impurity 1, based on their accurate mass [6].

Pharmacological & Regulatory Context

- **Ixazomib is an Active Drug:** It is a reversible proteasome inhibitor that preferentially binds to the $\beta 5$ subunit of the 20S proteasome, inducing apoptosis in cancer cells [4] [5] [1]. It is approved for the treatment of multiple myeloma [4] [7].
- **Impurity 1 is a Synthesis Intermediate:** Chemical suppliers list Impurity 1 as a compound used in the synthesis of Ixazomib [2] [3]. The forced degradation study confirms that related ester compounds can form as degradation products from the citrate prodrug [6].
- **Stability Profile:** Ixazomib in solution is relatively stable in neutral and acidic environments but degrades under alkaline, oxidative, and photolytic conditions [6]. In contrast, the solid substance (ixazomib citrate) is relatively resistant to heat, heat/humidity, and UV irradiation [6].

Gaps in Current Data and Research Directions

- **Biological Activity of Impurity 1:** The search results do not provide specific data on the proteasome inhibitory activity or cytotoxicity of Impurity 1. A key experiment would be to test its biological potency side-by-side with Ixazomib.
- **Full Impurity Profile:** While Impurity 1 is identified, other degradation products (Impurity A, B, C) are mentioned. A complete comparative guide would require structural elucidation and profiling of all known significant impurities [6].

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